(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester

Catalog No.
S1796768
CAS No.
173603-23-1
M.F
C20H30B2O4
M. Wt
356.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol)...

CAS Number

173603-23-1

Product Name

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane

Molecular Formula

C20H30B2O4

Molecular Weight

356.07

InChI

InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14-

SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3

Suzuki-Miyaura Coupling Reactions

(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester serves as a vital building block in Suzuki-Miyaura coupling reactions []. This palladium-catalyzed cross-coupling reaction allows researchers to form carbon-carbon bonds between the vinyl group of the (E)-DIB and various aryl or vinyl halides. The resulting products possess a new double bond next to the aromatic ring, making (E)-DIB a versatile precursor for diverse organic molecules [, ].

Synthesis of Functionalized Stilbenes

The presence of a double bond system makes (E)-DIB a suitable precursor for the synthesis of functionalized stilbenes []. Stilbenes are a class of organic compounds with a central 1,4-diphenylbutadiene core. Researchers can utilize Suzuki-Miyaura coupling or other cross-coupling reactions to introduce various functional groups onto the (E)-DIB molecule, leading to diversely substituted stilbene derivatives [, ]. These stilbene derivatives possess various applications in materials science, medicinal chemistry, and fluorescent probes [].

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is a boron-containing compound that plays a significant role in organic synthesis and medicinal chemistry. This compound features a unique structure characterized by two boronic acid moieties connected through an ethylene bridge, which enhances its reactivity and utility in various

Involving (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester include:

  • Cross-Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds. The boron atoms facilitate the transfer of aryl groups, making this reaction highly efficient.
  • Boronate Ester Formation: The compound can undergo hydrolysis to regenerate boronic acids, which can then participate in further chemical transformations.
  • Ligand Exchange Reactions: In coordination chemistry, the compound can act as a bidentate ligand, coordinating with transition metals to form stable complexes.

(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester exhibits notable biological activity due to its ability to interact with various biomolecules. Research indicates that boron-containing compounds can influence enzyme activity and may exhibit anti-inflammatory and anticancer properties. The presence of boron allows for interactions with biological systems that can lead to modulation of cellular pathways.

The synthesis of (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester typically involves several steps:

  • Formation of Boronic Acid: Starting materials such as phenylboronic acid are reacted with appropriate reagents to introduce the ethylene bridge.
  • Pinacol Esterification: The resulting boronic acid is treated with pinacol under acidic conditions to form the bis(pinacol) ester.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

This compound has several applications across different fields:

  • Organic Synthesis: It is widely utilized in the synthesis of complex organic molecules through cross-coupling reactions.
  • Medicinal Chemistry: Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting cancer cells.
  • Material Science: The compound can be used in the development of functional materials due to its unique electronic properties.

Interaction studies have shown that (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester can effectively bind to various proteins and enzymes. These interactions are crucial for understanding its biological activity and potential therapeutic applications. Studies often involve:

  • Binding Affinity Determination: Assessing how strongly the compound binds to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Functional Assays: Evaluating the impact of the compound on enzyme activity or cellular processes to determine its efficacy as a therapeutic agent.

Several compounds share structural similarities with (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester, including:

Compound NameStructure TypeUnique Features
Phenylboronic AcidMonoboronic acidSimpler structure; used primarily in Suzuki reactions.
1,3-DiethylboronateBoronate esterMore sterically hindered; affects reactivity patterns.
4-Carboxyphenylboronic AcidCarboxylic acid derivativeEnhances solubility; useful in biological applications.
(E)-Benzylboronic AcidAromatic boronic acidSimilar reactivity; used in various coupling reactions.

The uniqueness of (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester lies in its dual boron functionality and ethylene linkage, which enhances its reactivity and stability compared to simpler boronic acids. This structural complexity allows for more versatile applications in organic synthesis and medicinal chemistry.

Dates

Last modified: 08-15-2023

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